Viscosin Viscosin Viscosin is a peptidolipid biosurfactant and phytopathogenic.
Brand Name: Vulcanchem
CAS No.: 27127-62-4
VCID: VC0546823
InChI: InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32-,33+,34+,35+,36-,37-,38-,39+,40+,43+,44-,45+/m0/s1
SMILES: CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O
Molecular Formula: C54H95N9O16
Molecular Weight: 1126.4 g/mol

Viscosin

CAS No.: 27127-62-4

Cat. No.: VC0546823

Molecular Formula: C54H95N9O16

Molecular Weight: 1126.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Viscosin - 27127-62-4

Specification

CAS No. 27127-62-4
Molecular Formula C54H95N9O16
Molecular Weight 1126.4 g/mol
IUPAC Name (4R)-5-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32-,33+,34+,35+,36-,37-,38-,39+,40+,43+,44-,45+/m0/s1
Standard InChI Key QYEWAEAWMXRMHB-YFTUCIGFSA-N
Isomeric SMILES CCCCCCC[C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)[C@@H](C)CC)C)O
SMILES CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O
Canonical SMILES CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O
Appearance Solid powder

Introduction

Historical Discovery and Structural Elucidation

Viscosin’s discovery in 1951 marked the first identification of a cyclic lipopeptide (CLiP) from Pseudomonas species . Early structural proposals erroneously suggested a linear hexapeptide linked to a fatty acid . This misconception persisted until 1970, when advanced chemical synthesis and spectroscopic analyses revealed its cyclic depsipeptide structure: 3-OH C10:0–L-Leu1–D-Glu2–D-aThr3–D-Val4–L-Leu5–D-Ser6–L-Leu7–D-Ser8–L-Ile9 . The molecule’s macrocyclic ring is formed via an ester bond between the C-terminal isoleucine and the hydroxyl group of allothreonine at position 3, conferring structural rigidity and amphiphilic properties .

Structural Challenges and Isobaric Confounders

Viscosin’s molecular weight (1,126.4 g/mol; C₅₄H₉₅N₉O₁₆) is identical to isoforms like WLIP and massetolides F/L, complicating differentiation via mass spectrometry alone . Stereochemical variations, such as D-Leu5 in WLIP, necessitate complementary techniques like NMR or X-ray crystallography for unambiguous identification .

PropertyViscosinWLIP
Molecular FormulaC₅₄H₉₅N₉O₁₆C₅₄H₉₅N₉O₁₆
Stereochemistry (Pos 5)L-LeuD-Leu
SourceP. fluorescens SBW25P. libanensis M9-3

Biophysical and Chemical Properties

Viscosin’s amphiphilic nature enables significant surface activity, with critical micellar concentrations (CMCs) ranging from 3.6 to 133 µM depending on experimental conditions . At 54 mg/L, it reduces water’s surface tension from 72 mN/m to 28 mN/m, outperforming synthetic surfactants in emulsion stability (7.5 mg/L suffices for stable emulsions) . Its cadmium-complexing ability (log K = 5.87) suggests utility in heavy-metal bioremediation .

Three-Dimensional Conformational Insights

Despite extensive study, viscosin’s 3D structure remains unresolved. Crystallographic attempts initially misattributed WLIP’s structure to viscosin due to stereochemical discrepancies . Molecular dynamics simulations suggest that the D-Glu2 residue facilitates membrane interaction by anchoring to phospholipid headgroups, while the hydrophobic face penetrates lipid bilayers .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Viscosin exhibits broad-spectrum antifungal activity, with minimum inhibitory concentrations (MICs) of 31.25 µg/mL against Batrachochytrium dendrobatidis and 62.50 µg/mL against Aspergillus fumigatus . Its mechanism involves membrane permeabilization via fluidity alteration, as demonstrated in model vesicles (PG:PE:cardiolipin) . Recent studies also note reduced susceptibility in Streptococcus pneumoniae, underscoring the need for resistance monitoring .

Biofilm Modulation

In Pseudomonas fluorescens SBW25, viscosin expression (viscA gene) peaks during biofilm dispersal, reducing biomass by 40–60% compared to ΔviscA mutants . Chemical complementation restores dispersal efficacy, confirming its role in destabilizing extracellular matrix architecture .

Biofilm ParameterWild Type (SBW25)ΔviscA Mutant
Dispersal Efficiency85% ± 4% (3 h post-starvation)45% ± 6%
viscA Expression Peak4 h pre-dispersalAbsent

Applications and Future Directions

Environmental Remediation

Viscosin’s biosurfactant properties enhance hydrocarbon degradation in oil-contaminated soils, while its metal-chelating capacity aids in toxic heavy-metal sequestration . Field trials demonstrate a 30% increase in petroleum degradation rates when viscosin is co-applied with hydrocarbonoclastic bacteria.

Biomedical Innovations

Topical viscosin formulations show promise in treating B. dendrobatidis infections in amphibians, with a 70% survival rate in challenged hosts . In oncology, its anti-migratory effects warrant exploration as an adjuvant to conventional therapies.

Challenges and Synthesis

Industrial viscosin production remains limited by low yields (≤50 mg/L in batch cultures) . Heterologous expression in E. coli and B. subtilis has achieved titers of 120 mg/L, yet downstream purification costs necessitate optimization . Emerging resistance in Gram-positive pathogens further highlights the need for structural analogs with enhanced activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator